molecular formula C9H19O3PS B2537355 O-cyclohexylmethyl O,O-dimethyl phosphorothioate CAS No. 62862-13-9

O-cyclohexylmethyl O,O-dimethyl phosphorothioate

Cat. No.: B2537355
CAS No.: 62862-13-9
M. Wt: 238.28
InChI Key: SBMBOFVEEYBQFE-UHFFFAOYSA-N
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Description

O-cyclohexylmethyl O,O-dimethyl phosphorothioate is an organophosphorus compound known for its diverse applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group and a phosphorothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-cyclohexylmethyl O,O-dimethyl phosphorothioate typically involves the reaction of cyclohexylmethanol with dimethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

O-cyclohexylmethyl O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.

    Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Various substituted phosphorothioates.

Scientific Research Applications

O-cyclohexylmethyl O,O-dimethyl phosphorothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in developing pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of O-cyclohexylmethyl O,O-dimethyl phosphorothioate involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter, which can disrupt normal nerve function.

Comparison with Similar Compounds

Similar Compounds

    Cyanophos: O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate.

    Methyl parathion: O,O-dimethyl O-p-nitrophenyl phosphorothioate.

    Ethyl parathion: O,O-diethyl O-p-nitrophenyl phosphorothioate.

Uniqueness

O-cyclohexylmethyl O,O-dimethyl phosphorothioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclohexylmethyl group differentiates it from other similar compounds, influencing its reactivity and applications.

Properties

IUPAC Name

cyclohexylmethoxy-dimethoxy-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O3PS/c1-10-13(14,11-2)12-8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMBOFVEEYBQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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